
1-Methoxy-6-bromoisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-6-bromoisoquinoline is a chemical compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 . It is a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of bromoquinolines, including this compound, has been studied extensively. In one approach, reactions of 1,2,3,4-tetrahydroquinoline (1,2,3,4-THQ, 3) in CHCl3 with 1, 1.5, 2, 5 mole Br2 were examined . The reactions of 1,2,3,4-THQ (3) with 1 mole Br2 gave 6-bromo-1,2,3,4-THQ (43) and 6,8-dibromo-1,2,3,4-THQ (44) in different ratios (51:37 respectively), 6,8-dibromo-1,2,3,4-THQ (44) (yield: 92%) was obtained with 2 moles Br2 as a pure product .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C10H8BrNO . The structure includes a bromine atom attached to the isoquinoline ring, which is further substituted with a methoxy group .Chemical Reactions Analysis
The chemical reactions of bromoquinolines have been explored in various studies. For instance, 6-Bromo- (43) and 6,8-dibromo-1,2,3,4-THQs (47) were converted to 6-bromo- (36) and 6,8-dibromoquinolines (39), respectively, by aromatization with DDQ in 84% and 77% yields, respectively .Physical and Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 238.08 . The compound is typically stored at room temperature .Scientific Research Applications
Synthesis and Biological Activities
- Cytotoxic Evaluation : 7-Amino-6-bromoisoquinoline-5,8-quinone, structurally related to 1-Methoxy-6-bromoisoquinoline, showed significant antitumor activity against human gastric adenocarcinoma, lung, and bladder carcinoma cancer cells (Delgado et al., 2012).
- Steroid 5alpha Reductase Inhibitors : Compounds derived from 6-bromo-2-methoxyquinoline have been found to inhibit steroid 5alpha reductases, with activity and selectivity dependent on the heterocycle and substituent size (Baston et al., 2000).
Chemical Synthesis and Improvement
- Synthesis of Derivatives : A study detailed the synthesis of 6-methoxyisoquinoline-5-carbonitrile, an important intermediate for drugs and dyes, using 3-methoxy-β-nitrostyrene (Zhou Xin-rui, 2005).
- Telescoping Process in Drug Discovery : The synthesis of a key intermediate in drug discoveries, related to 6-bromo-2-fluoro-3-methoxybenzaldehyde, was improved by reducing isolation processes and increasing yield (Nishimura & Saitoh, 2016).
Medicinal Chemistry
- Fluorescent Labeling Reagent : 6-Methoxy-4-quinolone, related to this compound, was identified as a novel fluorophore with strong fluorescence in a wide pH range, useful in biomedical analysis (Hirano et al., 2004).
- PARP-2 Selective Inhibitor : A study synthesized derivatives of isoquinolin-1-ones, related to this compound, identifying a new potent and selective inhibitor of poly(ADP-ribose)polymerase-2 (PARP-2) (Sunderland et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
6-bromo-1-methoxyisoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-10-9-3-2-8(11)6-7(9)4-5-12-10/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSUFWUXOVNEER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1C=CC(=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
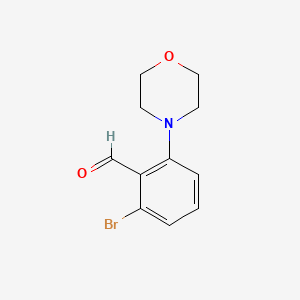
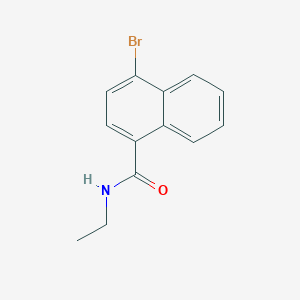

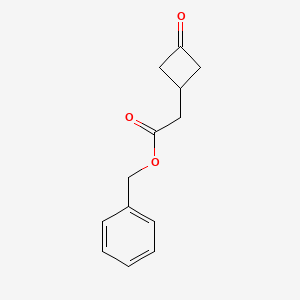
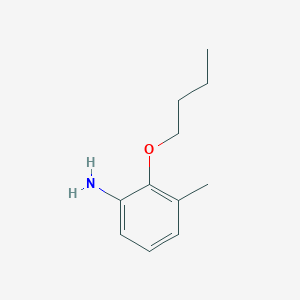
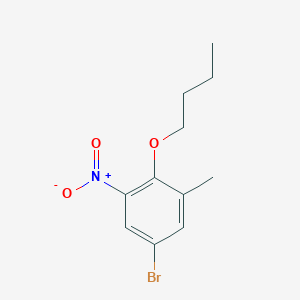

![tert-Butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B1374769.png)
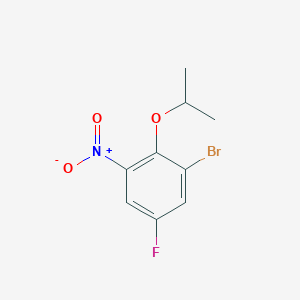
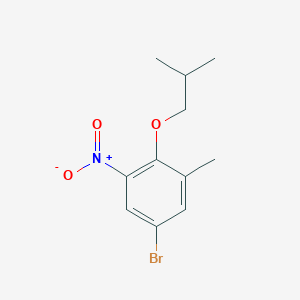

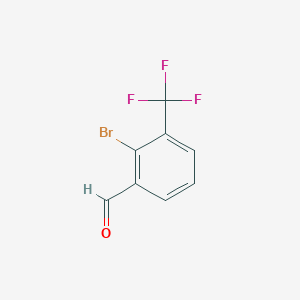

![4-[3-(Benzyloxy)phenyl]-2-fluorobenzonitrile](/img/structure/B1374780.png)
